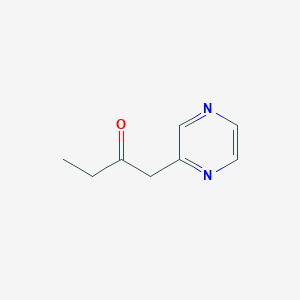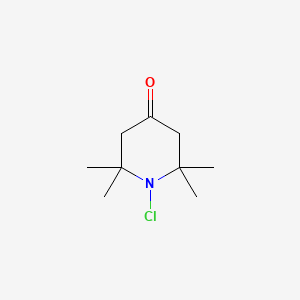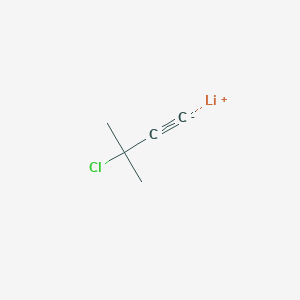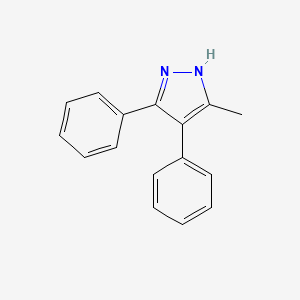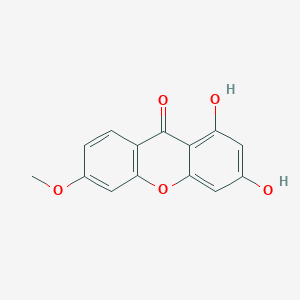
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygenated heterocyclic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone scaffold, which imparts unique chemical properties and biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method is the classical Grover, Shah, and Shah reaction, which uses zinc chloride and phosphoryl chloride as catalysts . Another approach involves the use of ytterbium, palladium, ruthenium, or copper catalysis . Microwave heating has also been employed to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often relies on scalable methods such as the Friedel–Crafts reaction and Ullmann-ether coupling . These methods are preferred for their efficiency and ability to produce large quantities of the compound.
化学反応の分析
Types of Reactions
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction may produce hydroxy derivatives .
科学的研究の応用
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as topoisomerase and kinases, which are crucial for cell proliferation and survival . The compound also induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
1,3,7-Trihydroxyxanthone: Another xanthone derivative with similar biological activities.
1,3-Dihydroxy-7-methoxyxanthone: Known for its antioxidant properties.
3,6-Dimethoxy-9H-xanthen-9-one: Used in the synthesis of fluorescein derivatives.
Uniqueness
1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one stands out due to its specific substitution pattern, which enhances its biological activities and makes it a versatile compound for various applications .
特性
CAS番号 |
52606-31-2 |
|---|---|
分子式 |
C14H10O5 |
分子量 |
258.23 g/mol |
IUPAC名 |
1,3-dihydroxy-6-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3 |
InChIキー |
FBCJENFSGKDPKE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Propan-2-ylidene)bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B14658291.png)
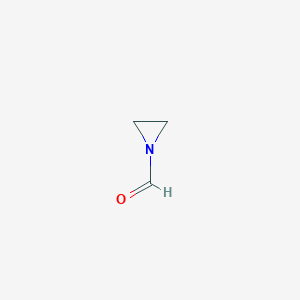
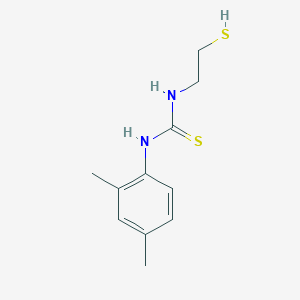
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
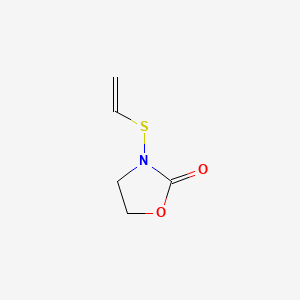

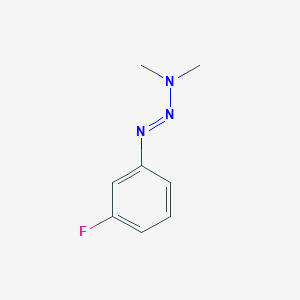
![2-[(1e)-3-(4-Ethylphenyl)triaz-1-en-1-yl]benzonitrile](/img/structure/B14658329.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
